6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
CAS No. |
88066-94-8 |
|---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-7-15-8-13-14-11(15)6-12-10/h1-8H |
InChI Key |
VIVKQBYHRRUKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=NN=C3C=N2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Hydrazine Hydrate
A widely employed method begins with 2,3-dichloropyrazine as the starting material. Treatment with hydrazine hydrate in ethanol at 85°C under reflux conditions selectively substitutes the C3 chlorine atom, yielding 3-hydrazinyl-2-chloropyrazine (10 ) in 86% yield. This intermediate is critical for subsequent cyclization.
Reaction Conditions
Cyclization with Triethyl Orthoformate
The hydrazinylpyrazine intermediate undergoes cyclization using triethyl orthoformate in toluene under acidic catalysis (p-toluenesulfonic acid). Heating at 80°C for 5 hours forms the triazolo[4,3-a]pyrazine core. Purification via flash column chromatography (20–100% ethyl acetate in hexanes) yields 6-chlorotriazolo[4,3-a]pyrazine (11 ).
Key Parameters
Suzuki Coupling for Phenyl Functionalization
The final step introduces the phenyl group via Suzuki-Miyaura cross-coupling. Using 6-chlorotriazolo[4,3-a]pyrazine, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a dioxane/water mixture at 90°C affords 6-phenyltriazolo[4,3-a]pyrazine.
Optimization Notes
Tele-Substitution Reactions
Halogen-Hydrazinylpyrazine Precursors
An alternative route employs 2-chloro-6-hydrazinylpyrazine (S1 ), synthesized via amination of 2,6-dichloropyrazine with hydrazine hydrate (86% yield). Tele-substitution at the C6 position is achieved using iodobenzene diacetate and aryl boronic acids under palladium catalysis.
Reaction Scheme
- Intermediate Formation:
- Cyclization:
- Treatment with triethyl orthoformate forms the iodo-triazolo[4,3-a]pyrazine scaffold.
- Cross-Coupling:
Advantages
- Enables late-stage functionalization.
- Compatible with diverse boronic acids for structural diversification.
One-Pot Tandem Reactions
Condensation-Cyclization Approach
A streamlined protocol involves reacting 2-hydrazinylpyrazine derivatives with benzaldehyde derivatives in ethanol under reflux. Chloramine T trihydrate is added to oxidize the intermediate, directly yielding 3-aryl-6-phenyltriazolo[4,3-a]pyrazines.
Typical Procedure
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 30 minutes) accelerates the cyclization of hydrazinylpyrazine intermediates with trimethyl orthoformate, reducing reaction times from hours to minutes. This method improves yields to 85–90% while minimizing side products.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar triazolo[4,3-a]pyrazine core and dihedral angle of 45° between the phenyl and heterocyclic rings.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Cost Optimization
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where halogenated derivatives are common intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
While the specific compound "6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine" is not extensively detailed in the provided search results, the broader applications of triazolo[4,3-a]pyrazine derivatives can be summarized.
General Applications of Triazolo[4,3-a]pyrazine Derivatives
Triazolo[4,3-a]pyrazine derivatives are a building block in synthetic organic chemistry, receiving attention for their wide range of biological activities, including use as antidiabetic, anti-platelet aggregation, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant agents . They are also used in drug discovery programs .
Antibacterial Activity
Some triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains . Compound 2e displayed antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli) . This activity was comparable to ampicillin . It has been inferred that triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .
Antitumor Activity
Triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties have been designed and evaluated for their activity against cancer cell lines . Compound 22i exhibited antitumor activity against A549, MCF-7, and HeLa cancer cell lines . It also possessed c-Met kinase inhibition ability . Introduction of the triazolo [4,3-a] pyrazine core could improve the antitumor effect of target compounds, which indicates that the triazolo [4,3-a] pyrazine core is an active pharmacophore . Compound 17l showed antiproliferative activity against A549, MCF-7, and Hela cell lines, as well as kinase inhibitory activities .
Mechanism of Action
The exact mechanism of action of 6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell growth and angiogenesis . The compound binds to the active sites of these kinases, preventing their normal function and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent positions and electronic profiles, significantly impacting their physicochemical and biological properties:
Key Trends :
- Positional Sensitivity : Substitution at the 6- or 8-position (e.g., phenyl vs. chlorophenyl) modulates receptor binding affinity without compromising core stability .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) improve metabolic stability, while electron-donating groups (e.g., OCH₃) enhance solubility .
Mechanistic Insights :
Q & A
Q. What are the common synthetic routes for preparing 6-phenyl[1,2,4]triazolo[4,3-a]pyrazine derivatives?
The most widely used method involves cyclization of 2-chloro-3-hydrazinopyrazine intermediates. Starting from 2,3-dichloropyrazine, hydrazine substitution at position 3 followed by acid-mediated cyclization (e.g., using carbonic acid halides) yields the triazolopyrazine core. Subsequent N-alkylation or aryl substitution at position 7 can introduce diverse substituents . Alternative approaches include electrochemical coupling of tetrazoles with pyrazines, followed by photochemical nitrilimine cyclization to form the triazolo[4,3-a]pyrazine backbone .
Q. How is the antimicrobial activity of 3-thioxo-[1,2,4]triazolo[4,3-a]pyrazine derivatives evaluated?
Derivatives like 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one are screened via microbiological assays against gram-positive/negative bacteria and fungi. Minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) are determined using serial dilution methods. For example, MICs of 12.5 µg/ml and MBCs of 25.0 µg/ml against gram-negative bacteria have been reported .
Q. What analytical methods ensure purity and stability of triazolopyrazine derivatives?
Potentiometric titration with 0.1 M perchloric acid in anhydrous acetic acid is used for quantitative determination (99.0–101.0% purity). HPLC monitors impurities (e.g., semiproducts like 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one or decomposition products like 7-(4-fluorobenzyl)-triazolopyrazine-3,8-dione), with total impurities capped at ≤0.5% .
Advanced Research Questions
Q. How can substituent diversity at positions 3 and 7 be optimized for enhanced bioactivity?
Position 3 modifications employ carbonyl reagents (e.g., aldehydes, ketones) to introduce alkyl/aryl groups, while position 7 functionalization uses N-alkylation or aryl substitution. For example, 2-benzyl-substituted derivatives are synthesized via cyclization of ethyl 2-amino-2-(2-benzyl-hydrazono)acetate intermediates . Advanced strategies include coupling 4-oxo-pyridazinone moieties to improve kinase inhibition (e.g., IC50 values of 21a–l derivatives against A549, MCF-7, and HeLa cancer cells) .
Q. How do researchers resolve contradictions in biological activity data across structural analogs?
Discrepancies arise from substituent effects on solubility, target binding, or metabolic stability. For instance, 7-aryl substitutions improve antimicrobial activity by enhancing lipophilicity and membrane penetration, while bulky groups at position 3 may sterically hinder target interactions . Systematic SAR studies and molecular docking simulations are critical to rationalize these differences.
Q. What methodologies enable the design of triazolopyrazine-based energetic materials?
Derivatives like 5,10-bis(trinitromethyl)furazano-triazolopyrazines are synthesized via multi-step nitration and cyclization. Key parameters include density (>1.9 g/cm³), heat of formation (HOF), and detonation velocity (comparable to TNT). Computational modeling (e.g., DFT) predicts stability and performance .
Q. How are triazolopyrazines tailored for CNS-targeted therapies (e.g., P2X7 receptor antagonists)?
Phenyl-substituted 5,6-dihydro-triazolopyrazines are optimized for blood-brain barrier (BBB) permeability. Key modifications include reducing polar surface area and introducing lipophilic groups. Compound 25 achieves 80% rat brain P2X7 receptor occupancy at 10 mg/kg via oral dosing, validated by ex vivo autoradiography .
Q. What challenges arise in scaling up triazolopyrazine synthesis for preclinical studies?
Limitations include low yields in N7-alkylation steps and purification difficulties due to regioisomeric byproducts (e.g., 1,5- vs. 2,5-disubstituted tetrazoles). Photochemical cyclization requires controlled UV exposure to minimize decomposition . Process optimization (e.g., flow chemistry) and orthogonal protection strategies (e.g., trimethylsilyl ethyl carbamate) improve scalability .
Methodological Considerations
- Synthetic Design : Prioritize regioselective cyclization and post-functionalization to avoid isomer contamination .
- Analytical Validation : Combine titration, HPLC, and mass spectrometry to ensure purity and structural integrity .
- Biological Screening : Use MIC/MBC assays for antimicrobials and kinase inhibition assays (e.g., c-Met) for oncology applications .
- Computational Tools : Apply DFT for energetic material design and molecular docking for target validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
